TMSPMBr possesses several key features that make it a valuable reagent:
TMSPMBr finds application in various organic synthesis reactions, including:
(3-(Trimethylsilyloxy)phenyl)magnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. Its molecular formula is , and it is characterized by the presence of a trimethylsilyloxy group attached to a phenyl ring, which enhances its reactivity and solubility in organic solvents. This compound is typically used in organic synthesis due to its ability to form carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.
These reactions highlight its utility in synthesizing various organic compounds crucial for pharmaceutical and material sciences.
The synthesis of (3-(Trimethylsilyloxy)phenyl)magnesium bromide typically involves the following steps:
The unique presence of the trimethylsilyloxy group in (3-(Trimethylsilyloxy)phenyl)magnesium bromide enhances its solubility and stability compared to other similar compounds, making it particularly useful in specific synthetic applications where solubility is crucial.
Interaction studies involving (3-(Trimethylsilyloxy)phenyl)magnesium bromide primarily focus on its reactivity with different electrophiles such as carbonyl compounds and alkyl halides. Understanding these interactions helps chemists predict reaction outcomes and optimize conditions for desired products.
Additionally, studies on its stability and reactivity in various solvents are essential for practical applications in synthetic chemistry.
Several compounds share structural similarities with (3-(Trimethylsilyloxy)phenyl)magnesium bromide, including:
| Compound Name | Unique Features |
Hydrogen Bond Acceptor Count 3
Exact Mass 267.97695 g/mol
Monoisotopic Mass 267.97695 g/mol
Heavy Atom Count 13
Dates
Last modified: 11-23-2023
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